
N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, also known as CMH-1, is a compound that belongs to the family of oxamide derivatives. It is a potent inhibitor of the enzyme cathepsin L, which plays a crucial role in the degradation of proteins in lysosomes. The inhibition of cathepsin L by CMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer and osteoporosis.
Wirkmechanismus
N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide acts as a competitive inhibitor of cathepsin L by binding to its active site. Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the degradation of extracellular matrix proteins and intracellular proteins. The inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide leads to the accumulation of proteins in lysosomes, which induces lysosomal membrane permeabilization and cell death.
Biochemical and Physiological Effects:
The inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to induce apoptosis in cancer cells, prevent bone loss in osteoporosis, and reduce inflammation and oxidative stress in various diseases. Additionally, N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to have low toxicity and high selectivity towards cathepsin L, which makes it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in lab experiments include its potent inhibition of cathepsin L, its low toxicity, and its potential therapeutic applications in various diseases. However, the limitations of using N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide include its high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other lysosomal proteases.
Zukünftige Richtungen
For the research on N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-amino-4-methylthiobutanol in the presence of triethylamine. The resulting intermediate is then reacted with oxalic acid dihydrate to yield N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide.
Wissenschaftliche Forschungsanwendungen
N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been extensively studied for its potential therapeutic applications in cancer and osteoporosis. In cancer, the inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In osteoporosis, the inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to prevent bone loss and increase bone density in animal models. N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects in various diseases.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-9-3-4-10(7-12(9)15)17-14(20)13(19)16-8-11(18)5-6-21-2/h3-4,7,11,18H,5-6,8H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYUDYOHXUDJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

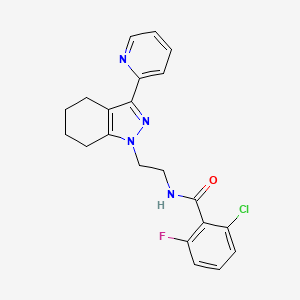
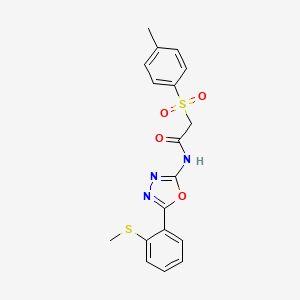
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
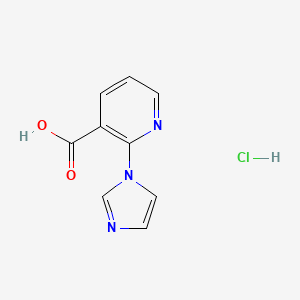

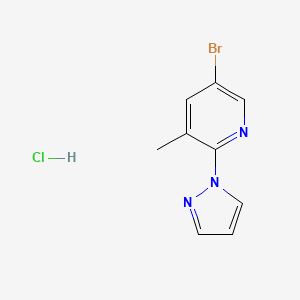
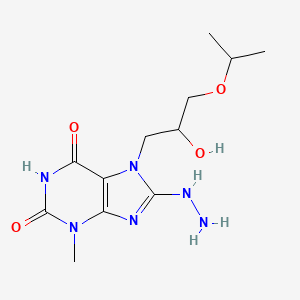

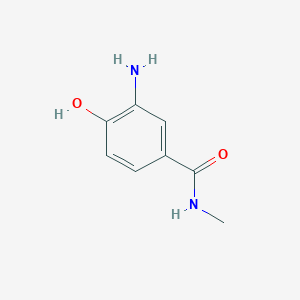

![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
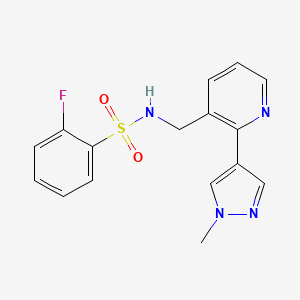
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)